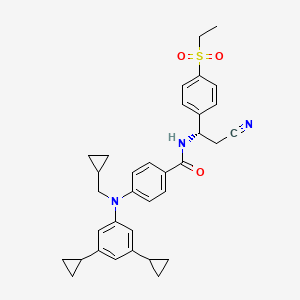

RORgammat agonist 3

Description

RORγt Isoforms and Tissue-Specific Expression

The RORC gene in both humans and mice gives rise to two distinct isoforms: RORγ and RORγt (also known as RORγ2). mdpi.comnih.gov These isoforms are generated through the use of different promoters and alternative splicing of the first two exons, resulting in proteins that differ in their N-terminal A/B domain. nih.govplos.org This structural difference contributes to their distinct tissue expression profiles and regulatory functions. nih.govplos.org

RORγ is expressed more broadly in tissues such as the liver, skeletal muscle, kidney, and adipose tissue. biorxiv.orgplos.org In contrast, the expression of RORγt is predominantly restricted to the immune system. aai.orgwikipedia.org It is found in high levels in immature double-positive thymocytes, Th17 cells, cytotoxic T 17 (Tc17) cells, γδ T cells, and group 3 innate lymphoid cells (ILC3s), including lymphoid tissue inducer (LTi) cells. plos.orgaai.orgwikipedia.org This specific expression pattern underscores the specialized role of RORγt in immunity. aai.org

A summary of the tissue-specific expression of RORγ isoforms is presented in the table below.

| Isoform | Predominant Tissues/Cells of Expression |

| RORγ | Liver, Skeletal Muscle, Kidney, Adipose Tissue biorxiv.orgplos.org |

| RORγt | Immature Thymocytes, Th17 cells, Tc17 cells, γδ T cells, ILC3s plos.orgaai.orgwikipedia.org |

Central Role of RORγt in Immune Cell Lineage Specification and Function

RORγt is indispensable for the development and function of several key immune cell populations, highlighting its central role in orchestrating immune responses.

Differentiation and Maintenance of T helper 17 (Th17) and Cytotoxic T 17 (Tc17) Cells

RORγt is the lineage-defining transcription factor for Th17 cells. mdpi.comfrontiersin.org In the presence of cytokines like TGF-β and IL-6, RORγt is induced and drives the differentiation of naive CD4+ T cells into the Th17 lineage. nih.govelsevier.es It directly regulates the expression of the signature cytokines of Th17 cells, including IL-17A and IL-17F, as well as other important molecules like the IL-23 receptor (IL-23R), CCR6, and CCL20. nih.govplos.org RORγt is also crucial for the differentiation of Tc17 cells, the CD8+ T cell counterparts of Th17 cells, which also produce IL-17. aai.orgaai.orgelifesciences.org

Furthermore, RORγt is not only essential for the initial differentiation of Th17 cells but also for maintaining their lineage stability and pathogenic functions. aai.orgnih.gov Loss of RORγt in mature Th17 cells leads to a reduction in their characteristic gene expression and can even result in their conversion to other T helper cell types, such as Th2-like cells. nih.gov

Transcriptional Regulation by RORγt

RORγt exerts its effects on immune cell differentiation and function by directly controlling the expression of a specific set of target genes.

RORE (Retinoic Acid-Related Orphan Receptor Response Element) Binding and Target Gene Expression

Like other nuclear receptors, RORγt functions by binding to specific DNA sequences known as ROR response elements (ROREs) located in the promoter or enhancer regions of its target genes. frontiersin.orguniprot.org The consensus RORE sequence consists of a core AGGTCA motif preceded by an A/T-rich region. frontiersin.orguniprot.org RORγt binds to these ROREs as a monomer. uniprot.org

In Th17 cells, RORγt binds to ROREs within the regulatory regions of the Il17a and Il17f genes, directly activating their transcription. nih.govfrontiersin.org Chromatin immunoprecipitation (ChIP) studies have identified a conserved non-coding sequence (CNS2) in the Il17a-Il17f locus that contains ROREs and is a critical site for RORγt binding and the regulation of chromatin accessibility. nih.govfrontiersin.org Beyond the IL-17 locus, RORγt also regulates a broader network of genes that define the Th17 phenotype, including Il23r and Ccr6. nih.gov

Co-regulator Recruitment and Modulation of Transcriptional Activity

The transcriptional activity of RORγt is further modulated by its interaction with co-regulator proteins. Upon binding to DNA, RORγt recruits co-activators, such as those from the steroid receptor coactivator (SRC) family (e.g., SRC-1), which possess histone acetyltransferase (HAT) activity. hapres.comaai.org This recruitment leads to the acetylation of histones, resulting in a more open chromatin structure that facilitates gene transcription. aai.orgoup.com

Conversely, RORγt can also associate with co-repressors, which can inhibit its transcriptional activity. The balance between co-activator and co-repressor recruitment is a key mechanism for fine-tuning RORγt-mediated gene expression. nih.gov For instance, the interaction of RORγt with different cofactors can be influenced by post-translational modifications of RORγt itself, such as phosphorylation and SUMOylation. nih.gov The interplay with other transcription factors, such as STAT3, IRF4, and BATF, is also crucial for the optimal expression of RORγt target genes. biorxiv.orgnih.gov

Overview of Pharmacological Modulation of RORγt in Research

Retinoic acid-related orphan receptor gamma t (RORγt) functions as a ligand-dependent transcription factor, making it a significant target for pharmacological modulation in research. nih.gov As a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17), its activity can be modified by small molecule compounds. nih.govfrontiersin.orgnih.gov This modulation is a focal point in the development of potential therapeutic strategies for a range of conditions, including autoimmune diseases and cancer. nih.govfudan.edu.cn The pharmacological agents designed to interact with RORγt primarily fall into two categories: agonists, which enhance its activity, and inverse agonists or antagonists, which inhibit it. researchgate.netnih.gov

These small molecules typically function by binding to the ligand-binding domain (LBD) of the RORγt protein. frontiersin.orgmdpi.com This interaction alters the receptor's conformation. Agonists stabilize a structure that facilitates the recruitment of coactivator proteins, thereby enhancing the transcription of RORγt target genes. nih.gov Conversely, inverse agonists disrupt this active conformation, often promoting the recruitment of corepressors, which leads to a decrease in gene transcription. nih.gov

The research into RORγt agonists is particularly prominent in the field of immuno-oncology. fudan.edu.cn By amplifying the RORγt signaling pathway, agonists can promote the differentiation of Th17 cells and enhance the production of pro-inflammatory cytokines, which can contribute to anti-tumor immune responses. fudan.edu.cnnih.gov A specific example of a synthetic modulator is RORγt agonist 3, a potent compound investigated for its ability to stimulate immune functions. medchemexpress.commedchemexpress.com Research indicates that RORγt agonist 3 promotes the differentiation of Th17 cells and increases the levels of pro-inflammatory cytokines, leading to greater lymphocyte cytotoxicity. medchemexpress.commedchemexpress.com Furthermore, it has been shown to inhibit the generation of regulatory T cells (Tregs), which are known to suppress immune responses. medchemexpress.com

On the other hand, the development of RORγt inverse agonists has been a major focus for addressing Th17-mediated autoimmune diseases. nih.govnih.gov By suppressing the Th17/IL-17 pathway, these compounds have shown potential in preclinical models of inflammatory conditions. nih.govfrontiersin.org

The table below summarizes the observed effects of RORγt agonist 3 in research settings.

| Observed Effect of RORγt agonist 3 | Immunological Consequence |

| Promotes Th17 cell differentiation | Increases population of key IL-17 producing cells. medchemexpress.commedchemexpress.com |

| Enhances pro-inflammatory cytokine levels | Boosts inflammatory signals. medchemexpress.commedchemexpress.com |

| Increases lymphocyte cytotoxicity | Enhances the cell-killing capacity of immune cells. medchemexpress.commedchemexpress.com |

| Inhibits regulatory T cell (Treg) production | Reduces immunosuppressive cell populations. medchemexpress.com |

The broader landscape of RORγt modulation involves a variety of synthetic and natural compounds studied to understand the receptor's function and therapeutic potential.

| Modulator Type | General Mechanism of Action | Primary Research Area | Example Compounds |

| Agonist | Enhances RORγt transcriptional activity by promoting coactivator recruitment. nih.gov | Cancer Immunotherapy. fudan.edu.cnnih.gov | RORγt agonist 3, Digoxin, Biaryl amide derivatives. fudan.edu.cnmedchemexpress.comfrontiersin.org |

| Inverse Agonist | Suppresses RORγt transcriptional activity by destabilizing the active conformation and/or recruiting corepressors. nih.govnih.gov | Autoimmune & Inflammatory Diseases. nih.govnih.gov | SR2211, TMP778, TAK-828F, Ursolic Acid. frontiersin.org |

| Antagonist | Blocks the effects of agonists without intrinsically affecting transcription. tandfonline.com | Autoimmune & Inflammatory Diseases. frontiersin.org | A213. frontiersin.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H37N3O3S |

|---|---|

Molecular Weight |

567.7 g/mol |

IUPAC Name |

N-[(1S)-2-cyano-1-(4-ethylsulfonylphenyl)ethyl]-4-[3,5-dicyclopropyl-N-(cyclopropylmethyl)anilino]benzamide |

InChI |

InChI=1S/C34H37N3O3S/c1-2-41(39,40)32-15-11-26(12-16-32)33(17-18-35)36-34(38)27-9-13-30(14-10-27)37(22-23-3-4-23)31-20-28(24-5-6-24)19-29(21-31)25-7-8-25/h9-16,19-21,23-25,33H,2-8,17,22H2,1H3,(H,36,38)/t33-/m0/s1 |

InChI Key |

USBZHIHCYYIWNH-XIFFEERXSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CC#N)NC(=O)C2=CC=C(C=C2)N(CC3CC3)C4=CC(=CC(=C4)C5CC5)C6CC6 |

Origin of Product |

United States |

Discovery and Preclinical Characterization of Synthetic Rorγt Agonists, with Emphasis on Rorgammat Agonist 3

Methodologies for Synthetic Agonist Identification

The identification of novel RORγt agonists involves a multi-pronged approach that combines high-throughput screening with sophisticated computational methods. These strategies are designed to efficiently scan large chemical libraries and predict the functional activity of potential drug candidates.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) is a cornerstone in the initial phase of drug discovery, enabling the rapid assessment of large and diverse chemical libraries for their ability to modulate a specific biological target. plos.orgresearchgate.net In the context of RORγt, various HTS assays have been developed to identify compounds that can enhance its transcriptional activity.

A common HTS method is the cell-based reporter gene assay. plos.org In this system, a reporter gene, such as luciferase, is placed under the control of a promoter containing RORγt response elements. Cells, often Jurkat T-cells which endogenously express RORγt, are engineered to contain this reporter construct. plos.org When a compound in the screening library acts as an agonist, it binds to RORγt, promoting the transcription of the luciferase gene and leading to a measurable light signal. This approach allows for the screening of thousands of compounds in a short period. For instance, a library of over 20,000 drug-like chemical compounds was screened using a Jurkat-based reporter assay to identify modulators of RORγt activity. plos.org

Another widely used HTS technique is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. pnas.org This biochemical assay measures the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide. pnas.org In the presence of an agonist, the RORγt-LBD undergoes a conformational change that facilitates the recruitment of the coactivator, bringing a donor and acceptor fluorophore into close proximity and generating a FRET signal. This method is highly sensitive and can be miniaturized for high-throughput formats.

Structure-Based Drug Design and Computational Studies

Structure-based drug design (SBDD) and computational methods are integral to the discovery and optimization of RORγt agonists. nih.govcornell.edu These approaches leverage the three-dimensional structural information of the RORγt protein to design molecules with high affinity and specificity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For RORγt, docking studies are used to screen virtual libraries of compounds and to understand the binding modes of potential agonists within the ligand-binding pocket (LBP) of the receptor. nih.govresearchgate.net By analyzing the interactions between the ligand and key amino acid residues in the LBP, researchers can prioritize compounds for synthesis and biological testing. For example, docking studies have identified key residues such as Gln286, Leu287, His323, and Arg367 as being important for high binding activity of RORγt agonists. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the conformational changes that occur upon ligand binding. mdpi.comnih.gov These simulations can reveal how an agonist stabilizes the active conformation of RORγt, particularly the positioning of helix 12 (H12), which is crucial for coactivator recruitment. mdpi.comnih.gov MD simulations have shown that agonist binding can enhance key interactions, such as the His479-Tyr502 hydrogen bond, which stabilizes H12 and promotes the formation of a functional coactivator binding site. mdpi.comnih.gov This detailed understanding of the molecular mechanism of action is invaluable for optimizing the potency and efficacy of agonist compounds.

Preclinical Evaluation of RORγt Agonist Activity

Following identification through screening and computational methods, promising RORγt agonist candidates undergo rigorous preclinical evaluation to characterize their biological activity and therapeutic potential. This evaluation involves a battery of in vitro and in vivo assays.

In vitro characterization typically begins with confirming the compound's ability to activate RORγt in cell-based assays. Reporter gene assays, as used in HTS, are employed to quantify the potency (EC50) and efficacy (maximal activation) of the agonist. mdpi.comresearchgate.net Further validation is often performed using primary human or mouse immune cells. For instance, the effect of the agonist on the differentiation of naive CD4+ T cells into Th17 cells is assessed by measuring the production of IL-17A, a hallmark cytokine of Th17 cells. fudan.edu.cn

The selectivity of the agonist is a critical parameter. Assays are conducted to determine if the compound activates other related nuclear receptors, such as RORα and RORβ, to ensure target specificity and minimize potential off-target effects. tandfonline.com

Successful in vitro candidates, such as a series of aryl-substituted indole (B1671886) and indoline (B122111) derivatives, have demonstrated potent RORγt agonistic activity and have been advanced to in vivo studies. researchgate.net Preclinical pharmacodynamic studies in animal models, such as mice, are conducted to assess the in vivo efficacy of the agonist. researchgate.net For example, in an IL-23-induced preclinical model of psoriasis, a potent RORγt agonist demonstrated biologic-like efficacy. researchgate.net Similarly, in tumor models, RORγt agonists have shown single-drug anti-tumor efficacy, highlighting their potential for cancer immunotherapy. fudan.edu.cn

The table below summarizes the preclinical data for a representative RORγt agonist, referred to here as "RORgammat agonist 3" based on findings for similar potent agonists.

| Assay Type | Endpoint | Result for this compound (Representative) |

| In Vitro | ||

| RORγt Reporter Assay | EC50 | 3.7 µM mdpi.comresearchgate.net |

| RORγt Reporter Assay | Max. Activation | 78% mdpi.comresearchgate.net |

| Th17 Differentiation | IL-17A Production | Increased |

| In Vivo | ||

| Mouse Tumor Model | Tumor Growth | Inhibition fudan.edu.cn |

In Vitro Reporter Gene Assays for Transcriptional Activation

The initial step in characterizing synthetic RORγt agonists involves assessing their ability to activate the transcriptional machinery in a controlled in vitro setting. This is commonly achieved through reporter gene assays. In these assays, a reporter gene, such as luciferase, is placed under the control of RORγt-responsive elements (ROREs). nih.gov When a synthetic agonist binds to and activates RORγt, the transcription of the luciferase gene is initiated, leading to a measurable light signal.

Several types of reporter assays are utilized. One common method involves co-transfecting cells, such as HEK293T, with two DNA constructs. plos.org The first construct expresses the ligand-binding domain (LBD) of human RORγt fused to the DNA-binding domain of the GAL4 protein. plos.org The second construct contains a luciferase reporter gene downstream of multiple GAL4 responsive elements. plos.org The activation of RORγt by an agonist leads to the binding of the fusion protein to the GAL4 elements and subsequent luciferase expression. plos.org Another approach uses a full-length RORγt and a luciferase reporter driven by the IL-17 promoter, a natural target of RORγt. researchgate.net

These assays are instrumental in determining the potency and efficacy of synthetic agonists. For instance, studies have shown that synthetic agonists can activate RORγt-dependent reporter constructs, demonstrating their ability to initiate the transcriptional process. aacrjournals.orgresearchgate.net The data obtained from these assays, often presented as concentration-response curves, allow for the calculation of key parameters like EC50 (the concentration at which the agonist produces 50% of its maximal effect), providing a quantitative measure of their activity. nih.gov

Ligand Binding Domain (LBD) Interaction and Co-activator Displacement Assays

To confirm direct interaction with RORγt and understand the mechanism of activation, ligand binding and co-activator displacement assays are employed. These assays verify that the synthetic agonist binds to the ligand-binding domain (LBD) of RORγt and promotes the recruitment of co-activator proteins, a critical step for transcriptional activation.

Competitive radioligand binding assays can demonstrate direct binding to the RORγt LBD. nih.gov Thermal shift assays, which measure changes in protein stability upon ligand binding, also provide evidence of direct interaction. nih.gov

Co-activator recruitment assays, often utilizing Förster Resonance Energy Transfer (FRET), are particularly informative. plos.orgpnas.org In a typical TR-FRET assay, the RORγt LBD is incubated with a labeled co-activator peptide. pnas.org The binding of an agonist to the LBD induces a conformational change that facilitates the recruitment of the co-activator, bringing the labels into proximity and generating a FRET signal. pnas.org Conversely, inverse agonists disrupt this interaction, leading to a decrease in the FRET signal. plos.org Studies have shown that synthetic RORγt agonists can effectively promote the recruitment of co-activator peptides, such as a peptide derived from SRC-1. pnas.org These assays can also help to distinguish between agonists, partial agonists, and inverse agonists based on their ability to modulate the co-activator interaction. plos.org

Cell-Based Functional Assays in Primary Immune Cells

While reporter and binding assays provide valuable biochemical data, it is crucial to assess the functional consequences of RORγt activation in a more physiologically relevant context. oncolines.com This is achieved through cell-based functional assays using primary immune cells. imquestbio.com These assays evaluate the impact of synthetic agonists on various aspects of T cell biology, including differentiation, cytokine production, and the expression of key regulatory molecules. nih.gov

Modulation of Th17, Tc17, and Regulatory T (Treg) Cell Differentiation

RORγt is the master regulator of Th17 and Tc17 cell differentiation. nih.gov Synthetic RORγt agonists have been shown to enhance the differentiation of both murine and human Th17 and Tc17 cells. nih.gov For example, when splenocytes from OT-I (for Tc17) and OT-II (for Th17) mice are cultured with their respective peptides and polarizing cytokines (TGFβ and IL-6), the addition of a synthetic RORγt agonist, such as LYC-53772, increases the percentage of IL-17A-producing CD8+ and CD4+ T cells, respectively. nih.govresearchgate.net

Interestingly, the differentiation pathways of Th17 and regulatory T (Treg) cells are interconnected, and their respective master transcription factors, RORγt and FOXP3, can functionally antagonize each other. nih.gov This has led to the hypothesis that activating RORγt could limit Treg differentiation. Indeed, studies have demonstrated that synthetic RORγt agonists can decrease the percentage of FOXP3+ Treg cells during differentiation cultures. nih.govaacrjournals.org This dual action of promoting effector T cells while suppressing regulatory T cells is a highly desirable feature for cancer immunotherapy.

Impact on Pro-inflammatory Cytokine and Chemokine Production (e.g., IL-17A, IL-17F, GM-CSF, IL-22)

A hallmark of Th17 and Tc17 cells is their production of a specific profile of pro-inflammatory cytokines and chemokines. nih.gov Synthetic RORγt agonists have been shown to significantly increase the production of these key effector molecules. aacrjournals.orgnih.gov In both murine and human T cell cultures, treatment with RORγt agonists leads to elevated levels of IL-17A, IL-17F, IL-22, and GM-CSF. nih.govaacrjournals.orgresearchgate.net This effect is specific to type 17 cytokines, as the production of type 1 cytokines like IFNγ is generally not affected. nih.gov The increased production of these cytokines enhances the anti-tumor immune response. nih.gov

Effects on Co-regulatory Molecule Expression (e.g., PD-1, CD226, CD137)

Beyond cytokine production, RORγt activation also modulates the expression of co-regulatory molecules on the surface of T cells, further shaping the immune response. A significant finding is that synthetic RORγt agonists can decrease the expression of co-inhibitory receptors, most notably PD-1. nih.govaacrjournals.orgnih.gov This is particularly relevant for cancer immunotherapy, as the PD-1/PD-L1 axis is a major mechanism of immune evasion by tumors. By downregulating PD-1, RORγt agonists can help to overcome this immunosuppressive checkpoint. nih.gov Other co-inhibitory receptors that are downregulated include TIGIT, CD160, LAIR1, TIM3, and LAG3. researchgate.net

Concurrently, RORγt agonists have been shown to increase the expression of co-stimulatory receptors that are crucial for robust anti-tumor immunity. nih.govnih.gov These include CD226 (also known as DNAM-1), CD27, and CD137 (also known as 4-1BB). aacrjournals.orgresearchgate.net The upregulation of these molecules enhances T cell activation, proliferation, and survival. researchgate.net

Distinctive Preclinical Characterization of this compound (as a representative synthetic agonist from published research)

While the general characteristics of synthetic RORγt agonists have been outlined, specific compounds undergo rigorous preclinical evaluation to determine their unique properties. This compound serves as a representative example of a synthetic agonist that has been characterized in published research.

In preclinical studies, this compound has demonstrated potent and selective activation of RORγt. In reporter gene assays, it effectively induces RORγt-driven luciferase expression. nih.gov This is complemented by biophysical assays, such as Biacore, which confirm its direct binding affinity to the RORγt protein. nih.gov

Functionally, this compound has been shown to enhance the anti-tumor immune response in syngeneic tumor models. nih.gov Its administration leads to an increase in intratumoral CD8+ T cells, which is correlated with an upregulation of CXCL10 and an increase in monocyte-derived dendritic cells (MoDCs). nih.gov Mechanistically, this compound promotes the migration of Type 17 T cells by increasing the expression of CCL20 and its receptor CCR6. nih.gov These migrating Type 17 cells, in turn, induce MoDC migration through CCL20, and the MoDCs then produce CXCL10, which attracts CD8+ T cells to the tumor microenvironment. nih.gov This cascade of events highlights the multifaceted mechanism by which this compound orchestrates a more effective anti-tumor immune response.

Furthermore, this compound has shown the ability to improve the efficacy of anti-PD-1 therapy in a murine lung cancer model, suggesting a synergistic effect with existing immunotherapies. nih.gov

Table 1: Preclinical Data for this compound

| Assay Type | Finding | Reference |

|---|---|---|

| RORγt GAL4 Reporter Gene Assay | Measures activity in RORγt driven luciferase gene expression | nih.gov |

| Biacore | Determines the binding affinity to the RORγt protein | nih.gov |

| Syngeneic Tumor Models | Shows robust antitumor efficacy | nih.gov |

| Murine Lung Cancer Model | Improves the efficacy of anti-PD-1 therapy | nih.gov |

| Flow Cytometry | Increases intratumoral CD8+ T cells | nih.gov |

| qPCR | Upregulates CCL20 and CCR6 expression | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| LYC-53772 | |

| LYC-54143 | |

| SR1078 | |

| SR0987 | |

| Desmosterol | |

| Ursolic acid | |

| T0901317 | |

| Digoxin | |

| 7β, 27-dihydroxycholesterol | |

| 7α, 27-dihydroxycholesterol | |

| 7-keto, 27-OHC | |

| 27-OHC | |

| Cholesterol | |

| 20α-hydroxycholesterol | |

| MRL-871 | |

| FM26 | |

| GW9662 | |

| VTP-43742 (AGN242428/vimirogant) | |

| JNJ-54271074 | |

| JNJ-61803534 | |

| TMP778 | |

| TMP776 | |

| SR2211 | |

| SR19265 | |

| 25OHC | |

| AT7519 |

Molecular and Cellular Mechanisms of Rorγt Agonism

Ligand-Dependent Conformational Changes and Receptor Activation.core.ac.ukembopress.org

The binding of an agonist to the ligand-binding domain (LBD) of RORγt is the critical first step in its activation. This event triggers a series of conformational changes that are essential for the receptor's function as a transcription factor.

Upon agonist binding, the RORγt LBD undergoes a significant structural rearrangement, stabilizing an "active" conformation. This active state is characterized by the correct positioning of Helix 12, a critical component of the LBD. nih.gov The stabilization of this conformation creates a binding surface for coactivator proteins. core.ac.uk

Key coactivators, such as Nuclear receptor coactivator 1 (NCOA1, also known as SRC-1) and CREB-binding protein (CBP), are recruited to the activated RORγt. nih.gov These coactivators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones and remodeling of chromatin. This process makes the DNA more accessible for transcription of RORγt target genes. The interaction between RORγt and these coactivators is a pivotal step in initiating the downstream transcriptional program. jst.go.jp

| Coactivator | Also Known As | Function |

| NCOA1 | SRC-1 | Recruited to the active RORγt to initiate transcription. nih.gov |

| CBP | - | Possesses histone acetyltransferase (HAT) activity, remodeling chromatin for transcription. nih.gov |

| NCOA3 | SRC-3 | Recruited to stimulate gene transcription. nih.gov |

Differential Hydrogen/Deuterium (B1214612) Exchange (HDX) Mass Spectrometry is a powerful technique used to study the solution-phase dynamics of proteins. nih.govnih.gov In the context of RORγt, HDX-MS provides valuable insights into the conformational changes that occur upon ligand binding. nih.gov

By comparing the rate of deuterium uptake in the presence and absence of an agonist, researchers can identify regions of the receptor that become more or less solvent-exposed. Agonist binding typically leads to decreased deuterium exchange in specific regions of the LBD, including Helix 12. This indicates that these areas become more structured and less flexible, which is consistent with the stabilization of the active conformation required for coactivator recruitment. nih.gov HDX-MS studies have been instrumental in distinguishing the dynamic signatures of agonists from inverse agonists, providing a detailed map of the allosteric changes that govern RORγt activity. nih.govbiorxiv.org

Modulation of Intracellular Signaling Networks and Gene Expression.aacrjournals.orgtandfonline.com

The activation of RORγt by agonists leads to the modulation of complex intracellular signaling networks and the direct regulation of a specific set of genes, primarily those involved in the immune response. aacrjournals.orgtandfonline.com

RORγt is a master regulator of T helper 17 (Th17) cell differentiation and function. plos.org Upon activation, RORγt directly binds to ROR response elements (ROREs) in the promoter regions of key immune-related genes, driving their transcription. nih.gov

A primary target of RORγt is the gene encoding Interleukin-17A (IL-17A), a hallmark cytokine of Th17 cells. plos.org Other important target genes include IL17F, IL22, IL23R, and CCR6, all of which play crucial roles in inflammatory responses and host defense. frontiersin.org Synthetic RORγt agonists have been shown to enhance the expression of these Th17 signature genes, thereby augmenting the effector functions of these immune cells. plos.orgfrontiersin.org

| Gene | Function | Reference |

| IL17A | Pro-inflammatory cytokine, hallmark of Th17 cells. | plos.org |

| IL17F | Pro-inflammatory cytokine, often co-expressed with IL-17A. | frontiersin.org |

| IL22 | Cytokine involved in tissue inflammation and repair. | frontiersin.org |

| IL23R | Receptor for IL-23, a key cytokine for Th17 cell maintenance. | frontiersin.org |

| CCL20 | Chemokine that attracts immune cells to sites of inflammation. | plos.org |

| CCR6 | Chemokine receptor expressed on Th17 cells, involved in their migration. | frontiersin.org |

The activity of RORγt is not isolated but is integrated with other major signaling pathways within the cell. One of the most significant interactions is with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov The differentiation of Th17 cells is dependent on signals from cytokines like IL-6 and IL-23, which activate STAT3. nih.gov Activated STAT3 is crucial for inducing the expression of RORγt itself, creating a positive feedback loop that drives Th17 differentiation. nih.gov There is a clear synergy between STAT3 signaling and RORγt activity in promoting the Th17 phenotype. nih.govnih.gov

While direct links to the Epidermal Growth Factor Receptor (EGFR) pathway are less characterized in the context of RORγt agonism, the extensive crosstalk between major signaling networks suggests potential indirect interactions that could influence immune cell function.

A fascinating aspect of RORγt regulation is its connection to the cholesterol biosynthesis pathway. nih.gov Several endogenous oxysterols, which are oxygenated derivatives of cholesterol, have been identified as natural agonists for RORγt. indigobiosciences.com

For instance, certain hydroxycholesterols can bind to the RORγt LBD and promote the recruitment of coactivators, thereby activating the receptor. nih.govindigobiosciences.com One of the most potent of these is 7β, 27-dihydroxycholesterol. indigobiosciences.comnih.gov This discovery reveals a direct link between cellular metabolism and immune regulation, where intermediates of the cholesterol synthesis pathway can act as signaling molecules to modulate immune cell differentiation and function. nih.govportlandpress.com This connection suggests that the metabolic state of a cell can directly influence its inflammatory potential through the activation of RORγt. nih.gov

Effects on Immune Cell Phenotype and Functional Responses

The activation of the Retinoic acid-related orphan receptor gamma t (RORγt) by synthetic agonists initiates a cascade of molecular and cellular events that significantly alter the phenotype and functional responses of immune cells. nih.govaacrjournals.org RORγt is a master transcription factor that governs the differentiation and function of type 17 effector T cells, including CD4+ helper T (Th17) and CD8+ cytotoxic T (Tc17) cells. aacrjournals.orgnih.gov Synthetic RORγt agonists are small molecules designed to selectively activate this transcription factor, thereby enhancing immune-activating pathways while simultaneously diminishing immunosuppressive mechanisms. nih.govtandfonline.com This dual action results in a more robust and sustained anti-tumor immune response. nih.govaacrjournals.org The effects are multifaceted, leading to increased production of pro-inflammatory cytokines, upregulation of co-stimulatory molecules, improved cytotoxic capabilities, and the promotion of long-term T-cell survival and memory. nih.govaacrjournals.org

The engagement of RORγt by a synthetic agonist amplifies the effector functions of T cells, particularly Type 17 cells (Th17 and Tc17). nih.gov This enhancement is characterized by increased production of signature cytokines and chemokines, augmented expression of co-stimulatory receptors, and improved cytotoxic potential. nih.govresearchgate.net

Research has shown that treatment with RORγt agonists like LYC-53772 and LYC-54143 leads to a significant increase in the secretion of IL-17A, IL-17F, IL-22, and GM-CSF. nih.gov For instance, one study demonstrated that the agonist LYC-53772 substantially increased the percentage of T cells expressing IL-17A. nih.gov This heightened cytokine environment is crucial for orchestrating an inflammatory response against pathogens and tumor cells. nih.gov

Beyond cytokine secretion, these agonists upregulate the expression of co-stimulatory receptors on T cells, such as CD137 and CD226. nih.govtandfonline.com This is a critical modification, as these receptors are involved in enhancing T-cell activation and survival. The activation of RORγt also bolsters the direct cytotoxic activity of T cells. nih.gov In vitro studies have shown that Tc17 cells treated with the RORγt agonist LYC-54143 exhibited significantly better cytotoxic activity against lymphoma cells. nih.gov Similarly, the agonist enhanced the ability of CAR-T cells to kill tumor cells. nih.govresearchgate.net This suggests that RORγt activation directly potentiates the machinery T cells use to eliminate target cells. nih.gov While RORγt agonists drive the proliferation and activation of T-helper 17 cells, they do so without negatively impacting the cytotoxic activity of these cells. nih.gov

| Agonist/Condition | Cell Type | Parameter | Result | Source |

|---|---|---|---|---|

| LYC-53772 | CD4+ T cells | % of IL-17A+ cells | Increased from 12.0% to 20.0% | nih.gov |

| LYC-53772 | CD8+ T cells | % of IL-17A+ cells | Increased from 21.4% to 40.4% | nih.gov |

| LYC-54143 | OT-I Tc17 cells | Cytotoxicity vs. EG7 lymphoma | Significantly enhanced killing at all effector:target ratios | nih.gov |

| LYC-54143 | Mesothelin CAR-T cells | Cytotoxicity vs. K562.Meso cells | Increased killing of tumor cells | nih.gov |

| Synthetic Agonists | Th17 and Tc17 cells | Co-stimulatory Receptors | Augmented expression of CD137 and CD226 | nih.govtandfonline.com |

A key aspect of RORγt agonist activity is the simultaneous reduction of powerful immunosuppressive forces within the tumor microenvironment. nih.govaacrjournals.org This includes curtailing the formation of regulatory T cells (Tregs), downregulating co-inhibitory receptors, and diminishing the production of extracellular adenosine. nih.govtandfonline.com

Th17 and Treg cells have a reciprocal developmental relationship, often antagonizing each other's function. nih.gov RORγt agonists leverage this plasticity by enhancing Th17 differentiation, which consequently results in the inhibition of Treg formation. nih.gov This shift in the balance from immunosuppressive Tregs to pro-inflammatory Th17 cells is advantageous for anti-tumor immunity. nih.gov

Furthermore, RORγt agonists have been shown to decrease the expression of multiple co-inhibitory receptors, also known as immune checkpoints, on the surface of T cells. nih.gov Treatment with agonists like LYC-54143 and others leads to reduced levels of PD-1, TIGIT, TIM3, and LAG3. nih.govaacrjournals.org The reduction of PD-1 is particularly notable, as this pathway is a major mechanism of T-cell exhaustion and immune evasion by tumors. nih.gov Synthetic RORγt agonists can drive T-cell proliferation while concurrently decreasing levels of the PD-1 protein. nih.gov

Another significant immunosuppressive pathway targeted by RORγt agonists involves the generation of extracellular adenosine. nih.gov The enzymes CD39 and CD73, which are expressed on immune cells, convert extracellular ATP into adenosine, a potent immunosuppressant. nih.govashpublications.orgfrontiersin.org RORγt agonists diminish the expression of both CD39 and CD73 on T cells. nih.govtandfonline.com By limiting the generation of adenosine, these agonists help to prevent the suppression of T-cell activity and maintain a pro-inflammatory environment. nih.gov

| Agonist Action | Target Mechanism | Effect | Source |

|---|---|---|---|

| RORγt Agonism | Regulatory T cells (Tregs) | Inhibits Treg formation | nih.govaacrjournals.org |

| RORγt Agonism | Co-inhibitory Receptor (PD-1) | Decreased expression | nih.govnih.govtandfonline.com |

| RORγt Agonism | Co-inhibitory Receptor (TIGIT) | Decreased expression | nih.govaacrjournals.org |

| RORγt Agonism | Adenosine Generation (CD39/CD73) | Diminished expression | nih.govtandfonline.com |

Beyond immediate effector functions, RORγt agonists promote the long-term persistence and memory formation of T cells, which is critical for durable anti-tumor immunity. aacrjournals.orgnih.govnih.gov Treatment with RORγt agonists improves T-cell survival both after periods of rest and upon re-activation. nih.gov

In adoptive cell therapy models, T cells treated ex vivo with a RORγt agonist before transfer show significantly enhanced survival and persistence in vivo. nih.govnih.gov Studies have shown that months after infusion, a higher number of donor T cells can be recovered from the tumor and spleen of mice that received agonist-primed cells compared to those receiving untreated cells. aacrjournals.orgnih.govnih.gov These persistent cells maintain their enhanced functionality, continuing to produce elevated levels of cytokines like IL-17A and IFNγ and showing reduced expression of co-inhibitory receptors. nih.govaacrjournals.org

Crucially, this enhanced survival is linked to the promotion of a memory phenotype. aacrjournals.orgnih.govnih.gov T cells recovered long after transfer from mice that received agonist-treated cells express markers associated with long-lived stem and central memory cells, such as Tcf7 and CD62L. aacrjournals.orgnih.gov In contrast, untreated T cells predominantly exhibit an effector phenotype, which is typically shorter-lived. aacrjournals.orgnih.gov This induction of a stem-like memory state suggests that RORγt agonists can generate potent anti-tumor T cells that not only effectively fight tumors but also persist to provide long-term protection against recurrence. aacrjournals.orgnih.gov In preclinical models, mice that were cured of their tumors by treatment with agonist-primed T cells were protected from a subsequent tumor rechallenge, demonstrating the establishment of robust, long-term immunological memory. aacrjournals.orgnih.gov

Preclinical Therapeutic Applications and Efficacy in Animal Disease Models

Inflammatory and Autoimmune Disease Models (Conceptual Mechanisms)

RORγt is the lineage-defining transcription factor for Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. morressier.comnih.govnih.gov The IL-23/IL-17 axis is critically implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. nih.govnih.gov Therefore, modulating RORγt activity presents a key conceptual point of intervention in these disease processes. While RORγt inverse agonists are being developed to treat these conditions by suppressing Th17 function, understanding the role of RORγt agonists is crucial for delineating the fundamental immune mechanisms.

The conceptual role of RORγt activation in colitis models is linked to its essential function in driving pro-inflammatory Th17 responses in the gut. nih.gov Th17 cells and the cytokines they produce are involved in the pathogenesis of inflammatory bowel disease (IBD). esmed.orgfrontiersin.org

Preclinical studies have established the importance of the RORγt pathway in intestinal inflammation. For example, RORγt-deficient T cells fail to induce colitis in mouse T cell transfer models, highlighting the necessity of this transcription factor for the disease process. nih.gov Furthermore, small molecule inhibitors (inverse agonists) of RORγt have shown efficacy in murine models of IBD. nih.govesmed.org These inhibitors work by suppressing Th17 cell differentiation and function. esmed.org

Given this evidence, the conceptual mechanism of a RORγt agonist in this context would be to enhance the differentiation and function of Th17 cells. This would amplify the downstream signaling pathways mediated by cytokines like IL-17, which are central to the inflammatory cascade in preclinical colitis.

Psoriasis is a chronic inflammatory skin disease where the IL-23/IL-17 immune axis plays a pivotal role. morressier.comnih.govsemanticscholar.org RORγt is the master regulator that controls the development of IL-17-producing cells, including Th17 cells, which are abundant in psoriatic lesions. morressier.comnih.gov These cells produce cytokines that drive the characteristic features of psoriasis, such as epidermal hyperplasia and immune cell infiltration. morressier.com

The critical role of RORγt in skin inflammation is demonstrated in preclinical models. Mice with a deficiency in RORγt show reduced imiquimod-induced psoriasis-like skin inflammation. morressier.com Correspondingly, oral or topical treatment with RORγt inverse agonists has been shown to markedly alleviate the signs of psoriasis in multiple mouse models. morressier.comnih.gov These compounds act by inhibiting the production of Th17-type cytokines. morressier.com

Therefore, the conceptual mechanism by which a RORγt agonist would impact these models is through the direct activation of the primary pathogenic pathway. By stimulating RORγt, an agonist would be expected to promote the differentiation of Th17 cells and increase the production of IL-17 and other related cytokines, thereby influencing the key inflammatory events that underpin psoriasis-like disease in these models. morressier.comnih.gov

Conceptual Role in Other Immunological Dysregulations (e.g., Castration-Resistant Prostate Cancer)

The role of Retinoic acid receptor-related orphan receptor gamma t (RORγt) in prostate cancer presents a complex landscape, where its inhibition, rather than activation, has been the primary focus of therapeutic development. Research indicates that RORγ is overexpressed and amplified in metastatic castration-resistant prostate cancer (CRPC) tumors. nih.gov This overexpression is not a passive feature; RORγ actively drives the expression of the androgen receptor (AR), a key factor in the progression of prostate cancer. nih.govcancernetwork.com Specifically, RORγ recruits coactivators to stimulate the transcription of the AR gene. nih.gov

Given that persistent signaling by the androgen receptor is a primary driver for the progression of CRPC, targeting RORγ has emerged as a novel therapeutic strategy. nih.govnih.gov Studies have demonstrated that RORγ antagonists can suppress the expression of both the full-length AR and its variant AR-V7 in prostate cancer cell lines and tumors. nih.gov The inhibition of RORγ leads to a reduction in AR protein levels, which in turn blocks tumor growth. cancernetwork.com In preclinical xenograft models, RORγ antagonists successfully suppressed tumor growth and even sensitized CRPC tumors to existing therapies like enzalutamide. nih.govcancernetwork.com

Therefore, the conceptual role of a RORγt agonist in the context of CRPC is counterintuitive to the current understanding of the disease's molecular drivers. While RORγt agonists are explored for enhancing anti-tumor immunity in other cancers by boosting T-cell function, their application in CRPC would be challenging. An agonist would theoretically enhance the activity of RORγ, potentially leading to increased expression of the androgen receptor, which is the very pathway that therapies aim to inhibit in CRPC. This highlights the context-dependent nature of RORγ modulation in cancer therapy.

| Finding | Implication for CRPC | Supporting Evidence |

|---|---|---|

| RORγ is overexpressed and amplified in metastatic CRPC. nih.gov | Suggests RORγ plays a role in the disease's progression. | Analysis of metastatic CRPC tumors shows gene amplification and protein overexpression. nih.gov |

| RORγ drives androgen receptor (AR) expression. nih.govcancernetwork.com | Identifies RORγ as an upstream regulator of a key driver of CRPC. | RORγ recruits coactivators to the AR gene, stimulating its transcription. nih.gov |

| RORγ antagonists suppress AR and AR-V7 expression. nih.gov | Provides a mechanism to block the primary signaling pathway in CRPC. | Treatment with antagonists reduces AR protein levels in cancer cells and tumors. nih.govcancernetwork.com |

| RORγ antagonists inhibit tumor growth in preclinical models. nih.govcancernetwork.com | Validates RORγ as a therapeutic target for CRPC. | Studies in multiple AR-expressing xenograft models show tumor suppression. nih.govcancernetwork.com |

Mechanistic Insights from In Vivo Preclinical Studies

Preclinical in vivo studies utilizing RORγt agonists have provided significant insights into their mechanisms for enhancing anti-tumor immunity. These agonists act on multiple pathways to improve the efficacy and durability of immune responses, primarily by modulating T-cell function. nih.gov

Contrary to promoting cytokine neutralization, RORγt agonists work by enhancing the production of pro-inflammatory cytokines. When administered systemically in mouse tumor models, these agonists lead to increased expression of RORγ and IL-17 in the tumor microenvironment. nih.gov This suggests an increased recruitment or survival of Type 17 T-cells, which are characterized by their production of cytokines like IL-17A and GM-CSF. nih.govnih.gov This heightened cytokine environment contributes to a more robust anti-tumor response.

A key mechanistic finding is the improved survival and recovery of donor T-cells. In adoptive cell therapy models, T-cells treated with a RORγ agonist in vitro before transfer show significantly enhanced persistence in vivo. nih.gov Researchers have observed that a greater number of donor T-cells can be recovered from the spleens and tumors of mice that received agonist-treated cells, even up to 71 days after the transfer, compared to mice receiving untreated cells. nih.gov This improved survival is crucial for a potent and durable anti-tumor effect. nih.gov

Furthermore, RORγt agonists have been shown to promote the generation of long-lived memory T-cells. Tumor-specific T-cells recovered from mice that received agonist-treated cells predominantly express markers associated with central memory (CD44+CD62L+) and stem-like memory (CD44-CD62L+) phenotypes. nih.gov This is in stark contrast to the effector phenotype (CD44+CD62L-) observed in T-cells from animals that received untreated cells. nih.gov The agonist-induced changes, including reduced expression of co-inhibitory receptors like PD-1, are long-lasting, suggesting that the treatment may induce stable epigenetic modifications that prevent T-cell exhaustion and promote a long-lived, effective anti-tumor response. nih.govnih.gov

| Mechanism | Observed Effect | Significance | Source |

|---|---|---|---|

| Cytokine Production | Increased production of IL-17A and other pro-inflammatory cytokines/chemokines. | Enhances the effector function of Type 17 T-cells for a more robust anti-tumor response. | nih.govnih.gov |

| Donor T-cell Recovery | Significantly more donor T-cells recovered from spleens and tumors up to 71 days post-transfer. | Improves the persistence and durability of adoptively transferred T-cells, leading to better tumor control. | nih.gov |

| Long-lived Memory Cell Generation | Promotes the development of central memory (CD44+CD62L+) and stem-like memory T-cells. | Contributes to a durable and long-lasting anti-tumor response by preventing T-cell exhaustion. | nih.gov |

| Co-inhibitory Receptor Expression | Reduces the expression of PD-1, TIM3, LAG3, and TIGIT on T-cells. | Prevents T-cell exhaustion and maintains T-cell effector function. | nih.govnih.gov |

Future Directions in Rorγt Agonist Research

Elucidation of Context-Dependent Effects and Immune Microenvironment Interactions

A critical avenue for future research lies in understanding the context-dependent outcomes of RORγt agonism. The effects of activating RORγt are not uniform across all tissues and disease states, being heavily influenced by the local immune microenvironment. For instance, in the tumor microenvironment, the cytokine IL-17A, a downstream product of RORγt activation, can exhibit both pro-tumor and anti-tumor effects depending on the specific context. nih.gov This duality highlights the necessity of dissecting how RORγt agonists interact with the complex network of cells and signaling molecules within different tissues.

Synthetic RORγt agonists have been shown to enhance anti-tumor immunity by not only boosting the activity of Th17 and cytotoxic Tc17 cells but also by mitigating immunosuppressive mechanisms. nih.gov These agonists can curtail the formation of regulatory T cells (Tregs) and reduce the expression of co-inhibitory receptors like PD-1 and TIGIT on tumor-reactive lymphocytes. nih.gov The table below summarizes the multifaceted effects of synthetic RORγt agonists on the tumor microenvironment.

Future studies must focus on identifying biomarkers and specific microenvironmental signatures that predict whether RORγt agonism will lead to a beneficial or detrimental outcome. This will be crucial for patient stratification and for designing combination therapies that can steer the immune response in the desired direction.

Exploration of Novel Target Pathways and Multi-Target Modulation (e.g., Dual GPBAR1/RORγt Modulation)

The concept of modulating multiple targets simultaneously to achieve synergistic therapeutic effects is gaining traction. In the context of RORγt, research is exploring dual-modulatory compounds that act on RORγt and other key signaling pathways. A notable example is the development of molecules that modulate both the G-protein-coupled bile acid receptor 1 (GPBAR1) and RORγt. researchgate.netacs.orgunina.itnih.govresearchgate.net

GPBAR1 and RORγt are both highly expressed in immune cells and play significant roles in regulating intestinal immunity. researchgate.net Current research has primarily focused on dual GPBAR1 agonists and inverse agonists of RORγt for treating inflammatory bowel diseases (IBD). acs.orgnih.gov These compounds aim to simultaneously activate GPBAR1, which can reduce inflammation by modulating macrophage polarization, and inhibit RORγt to suppress the pro-inflammatory Th17 pathway. acs.orgnih.gov For example, the compound PBT002, a dual GPBAR1 agonist and RORγt inverse agonist, has been shown to reduce inflammation in mouse models of colitis. nih.gov

While the focus has been on inverse agonism for inflammatory conditions, the principle of dual modulation holds promise for RORγt agonists as well. Future research could explore dual RORγt agonist/X modulator compounds, where 'X' is another therapeutic target relevant to the disease of interest, such as cancer. This approach could enhance efficacy and potentially overcome resistance mechanisms.

Development of Advanced Preclinical Models for Mechanistic Studies

To accurately predict the clinical efficacy and potential toxicities of RORγt agonists, the development of more sophisticated preclinical models is essential. Current research utilizes a variety of models to investigate the effects of RORγt modulators in different disease contexts.

For studying anti-tumor effects, syngeneic mouse tumor models are employed, which allow for the evaluation of therapies in the context of a competent immune system. nih.govaacrjournals.org In the field of inflammatory diseases, chemically induced colitis models (e.g., using TNBS or DSS) and antigen-induced arthritis models in rodents are valuable tools for assessing the anti-inflammatory potential of RORγt modulators. acs.orgnih.govplos.org Furthermore, genetically engineered mouse models, such as the KrasG12D-driven model of lung cancer, provide insights into the role of RORγt in specific cancer types. aacrjournals.org

The table below provides an overview of preclinical models used in RORγt modulator research.

Future efforts should focus on developing models that more closely recapitulate the human immune system and the tumor microenvironment. This includes the expanded use of patient-derived xenografts (PDXs) and humanized mouse models. Such advanced models will be invaluable for conducting mechanistic studies and for the preclinical validation of novel RORγt-targeted therapeutic strategies.

Further Investigation of Endogenous RORγt Agonists and their Role in Pathophysiology

The activity of RORγt is regulated by endogenous ligands, and a deeper understanding of these natural agonists is crucial for comprehending the receptor's role in health and disease. While oxysterols, intermediates of the cholesterol biosynthetic pathway, are known endogenous RORγt agonists, recent research has identified novel, non-steroidal agonists. nih.govnih.gov

A significant discovery is the identification of a lysophospholipid, specifically a lysophosphatidylethanolamine (1-18:1-LPE), as a potent endogenous activator of RORγt. nih.gov This finding is particularly intriguing because this molecule can be generated in inflammatory environments from plasmalogens, which are common components of cell membranes. nih.gov This suggests a mechanism where local inflammation can trigger the production of an endogenous RORγt agonist, thereby amplifying the Th17 response. nih.gov

Additionally, the enzyme sPLA₂-XIIA, which is secreted by activated T cells, can act on T cell-derived extracellular vesicles to produce lysophospholipids, including 1-oleoyl-LPE, which in turn serves as a RORγt activator. oup.com These findings highlight a complex regulatory network where enzymatic activity and intercellular communication contribute to the generation of endogenous RORγt ligands.

Future research should aim to:

Identify the full spectrum of endogenous RORγt agonists.

Elucidate the specific enzymes and pathways responsible for their production and degradation in different physiological and pathological contexts.

Determine how the levels of these endogenous agonists are altered in diseases such as cancer and autoimmune disorders.

A comprehensive understanding of these endogenous molecules and their regulation will provide critical insights into the pathophysiology of RORγt-driven diseases and may reveal new therapeutic targets.

Q & A

Basic Research Questions

What is the molecular mechanism by which RORγt agonist 3 modulates transcriptional activity in immune cells?

Methodological Answer:

To investigate this, employ chromatin immunoprecipitation sequencing (ChIP-seq) to identify RORγt-binding sites in Th17 cells treated with agonist 3. Compare transcriptional profiles using RNA-seq to correlate binding events with gene expression changes. Include controls with RORγt-deficient cells to confirm specificity . Validate findings using luciferase reporter assays with RORγt response elements .

How does RORγt agonist 3 influence Th17 cell differentiation compared to endogenous ligands like oxysterols?

Methodological Answer:

Use in vitro T-cell differentiation assays with naïve CD4+ T cells under Th17-polarizing conditions. Compare agonist 3 with oxysterols (e.g., 7β,27-hydroxycholesterol) using flow cytometry (e.g., IL-17A staining) and qPCR for RORγt target genes (e.g., Il17a, Il23r). Include RORγt-knockout mice or CRISPR-Cas9-edited cells to confirm dependency .

What are the most physiologically relevant in vitro and in vivo models for studying RORγt agonist 3?

Methodological Answer:

- In vitro: Primary murine or human Th17 cells, intestinal lamina propria lymphocytes, or 3D organoid cultures mimicking mucosal interfaces .

- In vivo: Collagen-induced arthritis (CIA) or experimental autoimmune encephalomyelitis (EAE) models to assess therapeutic efficacy. Use conditional RORγt-knockout mice to isolate receptor-specific effects .

Advanced Research Questions

How can researchers design experiments to resolve contradictions in RORγt agonist 3 efficacy across different autoimmune models?

Methodological Answer:

Perform meta-analysis of dose-response curves and pharmacokinetic data across studies. Use systems biology approaches (e.g., weighted gene co-expression networks) to identify model-specific confounding factors, such as microbiota composition or baseline sterol levels. Validate hypotheses using germ-free mice or dietary cholesterol modulation .

What strategies mitigate off-target effects of RORγt agonist 3 in transcriptional regulation?

Methodological Answer:

Combine agonist treatment with global transcriptomic profiling (single-cell RNA-seq) to identify non-Th17 pathways affected. Use computational tools (e.g., Cistrome DB) to compare agonist-induced binding sites with canonical RORγt targets. Validate off-target hits using siRNA knockdowns and functional assays (e.g., Treg suppression assays) .

How can in vivo pharmacokinetic challenges of RORγt agonist 3 be optimized for tissue-specific delivery?

Methodological Answer:

Employ nanoparticle-based encapsulation to enhance bioavailability in lymphoid tissues. Use mass spectrometry imaging (MSI) to track compound distribution. Validate targeting efficiency in RORγt-reporter mice (e.g., RORγt-GFP) and compare efficacy in systemic vs. localized inflammation models .

What computational frameworks best predict synergistic interactions between RORγt agonist 3 and other immune modulators?

Methodological Answer:

Apply machine learning models trained on multi-omics datasets (e.g., TCGA, ImmGen) to identify co-regulated pathways. Validate predictions using combinatorial drug screens in Th17/Treg co-cultures. Use Bliss independence or Chou-Talalay models to quantify synergy .

Data Reliability & Reproducibility

How can researchers validate the specificity of RORγt agonist 3 in the context of overlapping ROR family member activity?

Methodological Answer:

Use isoform-specific knockout models (e.g., RORα vs. RORγt) and isoform-selective inhibitors (e.g., SR2211 for RORγ). Perform cross-reactivity assays using reporter systems with RORα/β response elements .

What biomarkers are most robust for assessing RORγt agonist 3 target engagement in clinical samples?

Methodological Answer:

Combine flow cytometry for Th17 frequencies (CD4+IL-17A+) with serum metabolomics (oxysterol levels) and qPCR for RORγt target genes (e.g., IL23R, CCR6). Use receiver operating characteristic (ROC) curves to evaluate biomarker specificity in longitudinal cohorts .

How does RORγt agonist 3 interact with sterol metabolism pathways in cancer models?

Methodological Answer:

Incorporate stable isotope tracing (e.g., 13C-cholesterol) to map metabolic flux in RORγt-high tumors. Combine with ChIP-seq to identify RORγt-regulated metabolic genes (e.g., CYP11A1, DHCR7). Validate using xenograft models with cholesterol-lowering agents (e.g., statins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.